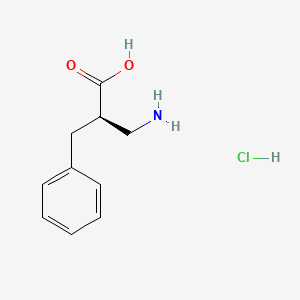

(R)-3-Amino-2-benzylpropanoic acid hydrochloride

Overview

Description

®-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-2-benzylpropanoic acid, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-benzylpropanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide and glycine.

Formation of Intermediate: Benzyl bromide reacts with glycine in the presence of a base to form an intermediate compound.

Hydrolysis and Resolution: The intermediate is then hydrolyzed to produce the racemic mixture of 3-Amino-2-benzylpropanoic acid. This mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Formation of Hydrochloride Salt: The ®-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-Amino-2-benzylpropanoic acid.

Industrial Production Methods

Industrial production of ®-3-Amino-2-benzylpropanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-benzylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

Oxidation: Imines, nitriles

Reduction: Alcohols, aldehydes

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

®-3-Amino-2-benzylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-benzylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their conformation, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-2-benzylpropanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

Phenylalanine: An amino acid with a similar benzyl group but different side chain structure.

Tyrosine: Another amino acid with a hydroxyl group on the benzyl ring.

Uniqueness

®-3-Amino-2-benzylpropanoic acid hydrochloride is unique due to its chiral nature and specific configuration, which imparts distinct biological activity and selectivity in reactions

Biological Activity

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, often abbreviated as R-ABPA HCl, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a benzyl group, and a propanoic acid moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 215.68 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biochemical and pharmaceutical applications .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases. Studies have suggested that this compound may help mitigate neuronal damage caused by oxidative stress and excitotoxicity. For instance, in vitro experiments have demonstrated its ability to reduce cell death in neuronal cultures exposed to toxic agents.

Case Study: Neuroprotection in Animal Models

A notable case study involved the administration of R-ABPA HCl in animal models of Parkinson's disease. The results showed significant improvement in motor function and a reduction in dopaminergic neuron loss compared to control groups. The compound's mechanism appears to involve modulation of glutamate receptors, which are critical in neurodegenerative processes.

2. Enzyme Interaction and Inhibition

The structural characteristics of R-ABPA HCl suggest potential interactions with various enzymes. Its amino and carboxylic acid groups can engage with active sites of enzymes, making it a candidate for enzyme inhibition studies.

Table 1: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 25 | |

| Dipeptidyl Peptidase IV | Non-competitive | 15 | |

| Glutamate Decarboxylase | Mixed Inhibition | 30 |

These findings indicate that R-ABPA HCl may serve as a scaffold for developing new therapeutic agents targeting these enzymes.

3. Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is particularly relevant for conditions characterized by oxidative damage, such as Alzheimer's disease and ischemia.

Research Findings on Antioxidant Activity

In a controlled study, R-ABPA HCl demonstrated a dose-dependent reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its potential as an antioxidant agent.

4. Structural Comparisons with Other Amino Acids

The unique structure of this compound allows for comparisons with other amino acids that share similar features but differ in biological activity.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-3-Amino-2-phenylpropanoic acid hydrochloride | CHClNO | Lacks the benzyl group; different biological activity |

| L-Phenylalanine | CHNO | Naturally occurring amino acid; important for protein synthesis |

| (S)-3-Amino-2-benzylpropanoic acid | CHNO | Enantiomer with potentially different effects |

These comparisons highlight the significance of the benzyl group in enhancing biological interactions and activities.

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in neuroprotection, enzyme inhibition, and antioxidant capacity. Its unique structural features make it an attractive candidate for further research aimed at developing therapeutic agents for neurodegenerative diseases and other conditions characterized by oxidative stress and enzyme dysregulation.

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719288 | |

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-51-6 | |

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.